
5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a pyrazole and pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction with its targets could involve forming bonds with active sites on the target molecules, leading to changes in their function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, compounds with similar structures have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from inhibiting or activating certain enzymes, to blocking or stimulating receptors, to interfering with cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination and chlorination of benzamide derivatives. The pyrazole and pyridine moieties are then introduced through nucleophilic substitution reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing pyrazole moieties can exhibit significant antiviral properties. For instance, derivatives of pyrazole have been shown to inhibit various viruses, including HIV and influenza . Although specific data on 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is limited, its structural similarities to other active compounds suggest potential efficacy against viral infections.
Cancer Therapeutics
Benzamide derivatives are known for their interactions with biological targets involved in cancer pathways. For example, studies have highlighted the effectiveness of certain benzamide compounds as RET kinase inhibitors, which are crucial in cancer therapy . The structural characteristics of this compound may allow it to modulate similar pathways, warranting further investigation into its anticancer potential.
Enzyme Inhibition
The presence of halogen atoms (bromine and chlorine) in the compound may enhance its binding affinity to various enzymes and receptors. This property is crucial for developing inhibitors that target specific biological pathways involved in diseases such as inflammation and cancer .
Material Science Applications
The unique structural features of this compound may also lend themselves to applications in material science. The compound's ability to form stable complexes could be explored in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-((5-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide: Lacks the methyl group on the pyrazole ring.
5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)benzamide: The position of the pyrazole substitution is different.
Uniqueness
The presence of both bromine and chlorine atoms, along with the specific substitution pattern of the pyrazole and pyridine moieties, makes 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide unique
Biological Activity
5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a benzamide core with bromine and chlorine substituents, alongside a pyrazolyl group, which may contribute to its biological activity. The molecular formula is C17H14BrClN4O, with a molecular weight of approximately 405.7 g/mol .
Structural Characteristics
The unique structure of this compound includes:
- Benzamide core : Known for its ability to interact with various biological targets.
- Halogen substituents (Br and Cl) : These may enhance the compound's reactivity and influence its pharmacological properties.
- Pyrazolyl moiety : This component is often linked to diverse biological activities, including anti-inflammatory and anticancer effects.
1. Pharmacological Properties
Compounds similar in structure to this compound have been shown to exhibit significant pharmacological properties:
- Anti-inflammatory : Benzamides are known to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases .
- Anticancer : The presence of the pyrazole group may enhance the binding affinity to cancer-related targets, suggesting potential anticancer activity .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Target Interaction : It may interact with specific enzymes or receptors, modulating their activity. For instance, docking studies could reveal binding affinities that provide insights into its therapeutic potential .
Research Findings and Case Studies
Although direct studies on this compound are scarce, exploratory research on related compounds has yielded promising results:
Compound | Activity | IC50 (μM) | Reference |
---|---|---|---|
Compound A | Anti-tubercular | 1.35 - 2.18 | |
Compound B | Anticancer (various cell lines) | ~92.4 | |
Compound C | Anti-inflammatory | N/A |
Case Study: Anti-Tubercular Activity
In a study evaluating anti-tubercular agents, several derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential of structurally similar compounds in targeting infectious diseases .
Case Study: Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), certain derivatives showed low toxicity, indicating a favorable safety profile for further development in drug discovery .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-7-13(18)2-3-15(14)19/h2-8,10H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGGHKNELNGNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.